N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
CAS No.: 874623-15-1
Cat. No.: VC4143140
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874623-15-1 |
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Molecular Formula | C8H10N2O2S |
Molecular Weight | 198.24 |
IUPAC Name | N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 |
Standard InChI Key | XAHVCILBDCZWKV-UHFFFAOYSA-N |
SMILES | CCN(C1=NC(=CS1)C=O)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,3-thiazole ring substituted at the 2-position with an N-ethylacetamide group and at the 4-position with a formyl group. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to its electronic diversity, enabling participation in various chemical reactions. The formyl group () introduces electrophilic reactivity, while the acetamide moiety () provides sites for hydrogen bonding and nucleophilic substitution .
Key Structural Features:
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Thiazole Ring: Enhances aromatic stability and facilitates π-π interactions.
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Formyl Group: Serves as a reactive handle for condensation and redox reactions.
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N-Ethylacetamide: Imparts lipophilicity and modulates solubility in organic solvents.
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
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H NMR: The formyl proton resonates as a singlet at 9.8–10.2 ppm, while thiazole protons appear as doublets between 7.5–8.0 ppm .
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C NMR: Carbonyl carbons (acetamide and formyl) are observed at 170 ppm and 190 ppm, respectively .
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at 198.24 () .
Table 1: Comparative Molecular Properties of Thiazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
N-Ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | 198.24 | Formyl, acetamide | |
N-(4-Formyl-1,3-thiazol-2-yl)acetamide | 170.19 | Formyl, acetamide | |
N-{2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide | 261.34 | Amino-thiazole, acetamide |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step approach:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones (e.g., chloroacetone) under reflux in ethanol .
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Formylation: Introduction of the aldehyde group via Vilsmeier-Haack reaction using at 0–5°C .
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Acetamide Coupling: Reaction of the formylated thiazole with ethylamine in the presence of triethylamine () as a catalyst, optimizing pH to 7–8 .
Critical Parameters:
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Temperature Control: Prevents decomposition of the formyl group.
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Catalyst Selection: enhances nucleophilic substitution efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .
Industrial Scalability
Industrial production emphasizes cost-effectiveness and reproducibility:
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Continuous Flow Reactors: Minimize side reactions and improve yield consistency.
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Quality Control: HPLC and GC-MS ensure compliance with pharmaceutical-grade standards.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with in acidic conditions converts the formyl group to a carboxylic acid () .
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Reduction: Sodium borohydride () reduces the formyl group to a hydroxymethyl () derivative .
Nucleophilic Substitution
The acetamide’s carbonyl carbon undergoes substitution with amines or thiols:
Reaction rates depend on solvent polarity (e.g., DMF accelerates polar transition states) .
Comparative Analysis with Structural Analogs
Impact of Alkyl Substitution
Introducing an ethyl group (vs. methyl in N-methyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide) enhances lipophilicity, improving membrane permeability in biological assays .
Functional Group Modifications
Replacing the formyl group with amino or nitro substituents alters electronic density, affecting reaction kinetics and binding affinities .
Future Directions and Research Gaps
Unexplored Reactivity
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Cross-Coupling Reactions: Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups.
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Bioconjugation: Exploiting the formyl group for protein-drug conjugation.
Clinical Translation
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Pharmacokinetic Studies: Assess bioavailability and metabolic stability in vivo.
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Toxicology Profiles: Establish safe dosage ranges for therapeutic applications.
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